

# Spectroscopic Characterization of 1-Methyl-6-nitro-1H-indole: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methyl-6-nitro-1H-indole

Cat. No.: B1599623

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This guide provides a detailed technical overview of the spectroscopic data for **1-Methyl-6-nitro-1H-indole** (CAS No: 99459-48-0). As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related indole derivatives. The insights provided herein are designed to facilitate compound identification, purity assessment, and structural elucidation.

## Molecular Structure and Spectroscopic Overview

**1-Methyl-6-nitro-1H-indole** possesses a core indole scaffold, functionalized with a methyl group at the N1 position and a nitro group at the C6 position. These substitutions significantly influence the electronic environment of the molecule, which is directly reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular formula is  $C_9H_8N_2O_2$  and the formula weight is 176.17 g/mol .

The N-methylation prevents the formation of N-H related signals and simplifies the NMR spectrum. The electron-withdrawing nature of the C6-nitro group deshields the protons and carbons in its vicinity, leading to downfield shifts in the NMR spectra. In IR spectroscopy, the nitro group introduces strong, characteristic absorption bands. Mass spectrometry will reveal the molecular ion peak and a fragmentation pattern influenced by the stability of the indole ring and the presence of the nitro substituent.

Caption: Molecular structure of **1-Methyl-6-nitro-1H-indole** with atom numbering.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1-Methyl-6-nitro-1H-indole** are presented below, based on the analysis of substituent effects on the indole ring.

## Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum is anticipated to show five distinct signals: three in the aromatic region corresponding to the indole ring protons, one for the C2 proton, and a singlet for the N-methyl group. The electron-withdrawing nitro group at C6 will significantly deshield H5 and H7.

| Proton            | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|--|--------------|---------------------------|
| H-2               | ~7.3-7.5                                   | d            | ~3.0                      |
| H-3               | ~6.6-6.8                                   | d            | ~3.0                      |
| H-4               | ~7.7-7.9                                   | d            | ~8.5                      |
| H-5               | ~8.0-8.2                                   | dd           | ~8.5, 2.0                 |
| H-7               | ~8.4-8.6                                   | d            | ~2.0                      |
| N-CH <sub>3</sub> | ~3.8-4.0                                   | s            | -                         |

Interpretation:

- N-CH<sub>3</sub>:** The methyl group on the nitrogen will appear as a singlet, typically in the range of 3.8-4.0 ppm. Data for 1-methylindole shows this peak around 3.58 ppm.<sup>[1]</sup> The presence of the electron-withdrawing nitro group is expected to shift it slightly downfield.
- H-2 and H-3:** These protons on the pyrrole ring will appear as doublets due to their mutual coupling.
- Aromatic Protons (H-4, H-5, H-7):** The C6-nitro group strongly influences the chemical shifts of the protons on the benzene ring. H-7, being ortho to the nitro group, is expected to be the most deshielded proton, appearing at the lowest field as a doublet (meta-coupling to H-5). H-

5, also ortho to the nitro group, will be significantly deshielded and will appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7. H-4 will be the least affected of the aromatic protons and will appear as a doublet due to ortho-coupling with H-5. For comparison, in 6-nitroindole, the H-7 proton appears at a very downfield shift.<sup>[2]</sup>

## Predicted <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the N-methyl group and the electron-withdrawing nitro group.

| Carbon            | Predicted Chemical Shift (δ, ppm) |
|-------------------|-----------------------------------|
| C-2               | ~128-130                          |
| C-3               | ~102-104                          |
| C-3a              | ~128-130                          |
| C-4               | ~120-122                          |
| C-5               | ~118-120                          |
| C-6               | ~142-144                          |
| C-7               | ~115-117                          |
| C-7a              | ~137-139                          |
| N-CH <sub>3</sub> | ~33-35                            |

### Interpretation:

- N-CH<sub>3</sub>: The methyl carbon will resonate in the aliphatic region, typically around 33-35 ppm. For 1-methylindole, this peak is observed around 32.8 ppm.<sup>[3]</sup>
- C-6: The carbon atom directly attached to the nitro group will be significantly deshielded and is expected to have the most downfield chemical shift among the ring carbons, in the range of 142-144 ppm.
- C-7a: This quaternary carbon, adjacent to the nitrogen, will also be downfield.

- C-3: This carbon is typically the most upfield of the indole ring carbons.
- The remaining carbons of the benzene and pyrrole rings will appear in the aromatic region, with their precise shifts influenced by the positions of the substituents. Data for 6-nitroindole can be used as a reference for the effect of the nitro group on the benzene portion of the indole ring.<sup>[4]</sup>

## Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **1-Methyl-6-nitro-1H-indole** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.
  - Typical parameters: spectral width of 12-16 ppm, 30-degree pulse angle, relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the <sup>13</sup>C isotope.
  - Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of **1-Methyl-6-nitro-1H-indole** will be dominated by absorptions from the aromatic system and the nitro group.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                                     |
|--------------------------------|-----------|--|
| ~3100-3000                     | Medium    | Aromatic C-H stretch                           |
| ~2950-2850                     | Medium    | Aliphatic C-H stretch (N-CH <sub>3</sub> )     |
| ~1610-1580                     | Medium    | Aromatic C=C stretch                           |
| ~1550-1475                     | Strong    | Asymmetric NO <sub>2</sub> stretch             |
| ~1460                          | Medium    | CH <sub>2</sub> bend (from N-CH <sub>3</sub> ) |
| ~1360-1290                     | Strong    | Symmetric NO <sub>2</sub> stretch              |
| ~890-835                       | Medium    | NO <sub>2</sub> bend                           |
| ~800-700                       | Strong    | Aromatic C-H out-of-plane bend                 |

Interpretation: The most diagnostic peaks in the IR spectrum are the two strong absorptions corresponding to the nitro group.[5][6] The asymmetric stretch typically appears at a higher frequency (1550-1475 cm<sup>-1</sup>) than the symmetric stretch (1360-1290 cm<sup>-1</sup>).[7] The presence of these two intense bands is a strong indicator of a nitro functional group.[8] The spectrum will also feature characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching from the N-methyl group.

## Experimental Protocol for IR Data Acquisition

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

- Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- Collect a background spectrum of the clean ATR crystal before running the sample.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Methyl-6-nitro-1H-indole**, the molecular weight is 176.17 g/mol .

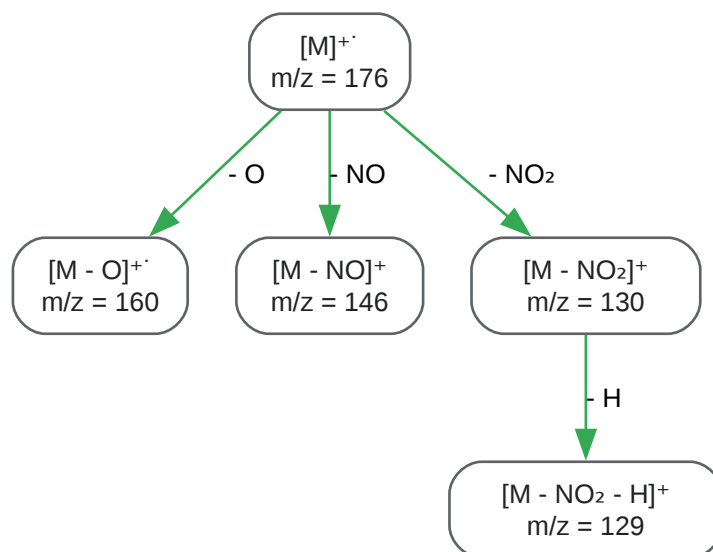
Predicted Mass Spectrum Data:

| m/z | Predicted Identity                             |
|-----|--|
| 176 | [M] <sup>+</sup> (Molecular Ion)               |
| 160 | [M - O] <sup>+</sup>                           |
| 146 | [M - NO] <sup>+</sup>                          |
| 130 | [M - NO <sub>2</sub> ] <sup>+</sup>            |
| 129 | [M - NO <sub>2</sub> - H] <sup>+</sup>         |
| 103 | [C <sub>7</sub> H <sub>5</sub> N] <sup>+</sup> |

Interpretation: The molecular ion peak [M]<sup>+</sup> is expected at m/z 176. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group and its constituent atoms.<sup>[9]</sup>  
<sup>[10]</sup> Key fragmentation pathways include:

- Loss of NO<sub>2</sub>: A prominent fragment at m/z 130 ([M - 46]<sup>+</sup>) resulting from the loss of a nitro radical. This is a common fragmentation for nitroaromatic compounds.
- Loss of NO: A fragment at m/z 146 ([M - 30]<sup>+</sup>) due to the loss of a nitric oxide radical.
- Loss of O: A fragment at m/z 160 ([M - 16]<sup>+</sup>).

- Subsequent fragmentation of the  $m/z$  130 ion can lead to the loss of a hydrogen atom to form an ion at  $m/z$  129, followed by further fragmentation of the indole ring system.



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Caption: Predicted key fragmentation pathways for **1-Methyl-6-nitro-1H-indole** in EI-MS.

## Experimental Protocol for MS Data Acquisition

- Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization:** Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and create a characteristic fingerprint. For LC-MS, Electrospray Ionization (ESI) would be a suitable soft ionization technique to primarily observe the protonated molecule  $[M+H]^+$  at  $m/z$  177.
- Mass Analysis:** Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio ( $m/z$ ).

## Conclusion

The spectroscopic characterization of **1-Methyl-6-nitro-1H-indole** is defined by the interplay of the indole core and its substituents. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the identification and structural verification of this compound. The N-methyl group provides a clear singlet in the  $^1\text{H}$  NMR spectrum, while the C6-nitro group strongly influences the chemical shifts of the aromatic protons and carbons and gives rise to characteristic strong absorptions in the IR spectrum. The mass spectrum is expected to show a clear molecular ion peak and predictable fragmentation patterns involving the loss of the nitro group. By following the outlined experimental protocols, researchers can reliably obtain and interpret the spectroscopic data for this important chemical entity.

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